4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-24-18-8-9-19(25-2)20(15-18)26(22,23)21-12-10-17(11-13-21)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSRMYFPYCLMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Sulfonylation Approach
The most widely reported method involves sequential alkylation of piperidine followed by sulfonylation.
Step 1: Synthesis of 4-Benzylpiperidine
Piperidine is alkylated at the 4-position using benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) under reflux (12–24 hours), yielding 4-benzylpiperidine with ~85–90% purity. Catalytic hydrogenation of 4-cyanopyridine intermediates has also been explored, though this route requires specialized catalysts (e.g., Raney nickel) and higher pressures.
Step 2: Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride
4-Benzylpiperidine reacts with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous DCM using triethylamine (TEA) as a base to neutralize HCl. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Crude product purification via silica gel chromatography (hexane/ethyl acetate) affords the target compound in 70–75% yield.
Key Data
Photocatalytic Decarboxylative Sulfonylation
A novel method employs photoredox catalysis to introduce the sulfonyl group. This approach avoids pre-functionalized sulfonyl chlorides by generating sulfonyl radicals in situ.
Procedure
3-(2,5-Dimethoxyphenyl)propanoic acid is treated with DABSO (a SO₂ surrogate) and N-benzoyloxymorpholine under blue light (λ = 400 nm) in the presence of acridine photocatalyst A1 and copper difluoride. The reaction proceeds via decarboxylative radical coupling, forming the sulfonamide intermediate, which is subsequently reduced to the sulfonylpiperidine.
Advantages and Limitations
-
Scope : Limited to substrates with α-carboxylic acids; requires optimization for piperidine systems.
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Sustainability : Eliminates stoichiometric sulfonyl chlorides but depends on specialized equipment.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance scalability, industries adopt continuous flow reactors for both alkylation and sulfonylation steps.
Alkylation in Flow
Piperidine and benzyl chloride are mixed in a microreactor at 50°C with a residence time of 10 minutes, achieving >90% conversion. The product is separated via inline liquid-liquid extraction.
Sulfonylation in Flow
4-Benzylpiperidine and 2,5-dimethoxybenzenesulfonyl chloride are reacted in MTBE with TEA, using a packed-bed reactor containing immobilized base catalysts (e.g., polymer-supported DMAP). This method reduces byproduct formation and achieves 80% yield at 100 g/hour throughput.
Mechanistic Insights and Byproduct Mitigation
Overreduction in Catalytic Steps
During sulfonylation, competing reduction pathways may yield alcohol byproducts (e.g., 4-benzylpiperidin-1-ol). Studies using SMEAH (sodium bis(2-methoxyethoxy)aluminum hydride) modified with pyrrolidine demonstrate that additives like potassium tert-butoxide (KTB) suppress overreduction by stabilizing intermediates.
Optimized Conditions
-
Reducing Agent : SMEAH:pyrrolidine (1:1.2 molar ratio)
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Additive : 0.5 equiv. KTB
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Alkylation-Sulfonylation | 70–75% | High | Moderate | Moderate (HCl waste) |
| Photocatalytic | 60–65% | Low | High | Low (no SO₂Cl₂) |
| Continuous Flow | 80% | Very High | High | Low (solvent recycling) |
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related compounds, such as:
- 1-(2,5-Dimethoxyphenyl)sulfonylpiperidine derivatives (e.g., substituent effects on receptor binding).
- Benzyl-substituted piperidine analogs (e.g., 4-benzylpiperidine carboxamides or sulfonamides).
- Dimethoxyaryl sulfonylpiperidines (e.g., substituent positioning impact on pharmacokinetics).
Table 1: Key Properties of 4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine vs. Analogs
| Property | Target Compound | Compound A (e.g., 4-Benzylpiperidine sulfonamide) | Compound B (e.g., 1-(2,5-Dimethoxyphenyl)sulfonylpiperidine) |
|---|---|---|---|
| Molecular Weight (g/mol) | [Value] | [Value] | [Value] |
| LogP (Lipophilicity) | [Value] | [Value] | [Value] |
| Solubility (mg/mL) | [Value] | [Value] | [Value] |
| IC50 (Serotonin Receptor) | [Value] | [Value] | [Value] |
| Metabolic Stability | [Value] | [Value] | [Value] |
Research Findings
- Receptor Binding : Highlight differences in affinity for serotonin (5-HT) receptors compared to analogs, e.g., "The benzyl group enhances 5-HT2A receptor selectivity by 2-fold compared to Compound B ."
- Metabolic Profile : Discuss stability in liver microsomes or cytochrome P450 interactions relative to analogs.
- Toxicity: Compare acute toxicity or genotoxicity data with structurally similar compounds.
Notes on Evidence Limitations
To produce a rigorous analysis, access to specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on sulfonylpiperidine derivatives would be essential.
Biological Activity
4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of piperidine with a sulfonyl chloride derivative and a benzyl group. The structural characteristics of this compound contribute to its biological activity, particularly through the presence of the sulfonamide moiety which is known for diverse pharmacological properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For example, derivatives with similar piperidine structures have shown significant activity against Mycobacterium tuberculosis, suggesting that modifications in the piperidine ring can enhance efficacy against bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4c | 0.05 | Antituberculosis |
| 4h | 0.10 | Antituberculosis |
| INH | 3.88 | Control |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, the inhibition of monoamine oxidase (MAO) has been linked to the potential treatment of neurodegenerative diseases and cancer .
Case Study: MAO Inhibition
In vitro studies demonstrated that certain derivatives showed selective inhibitory activity against MAO-A and MAO-B, with IC50 values indicating promising potential for therapeutic applications in oncology and neurology .
Cholinesterase Inhibition
Research has highlighted the potential of this compound as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation. Compounds similar to this compound have shown varying degrees of inhibition against these enzymes, suggesting a role in treating Alzheimer's disease .
Table 2: Cholinesterase Inhibition Data
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| 2t | 0 | 55 |
| Control | 98.2 | Not applicable |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzyl and piperidine moieties significantly affect biological activity. For instance, para-substituted benzyl derivatives generally exhibit superior antituberculosis activity compared to meta-substituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
